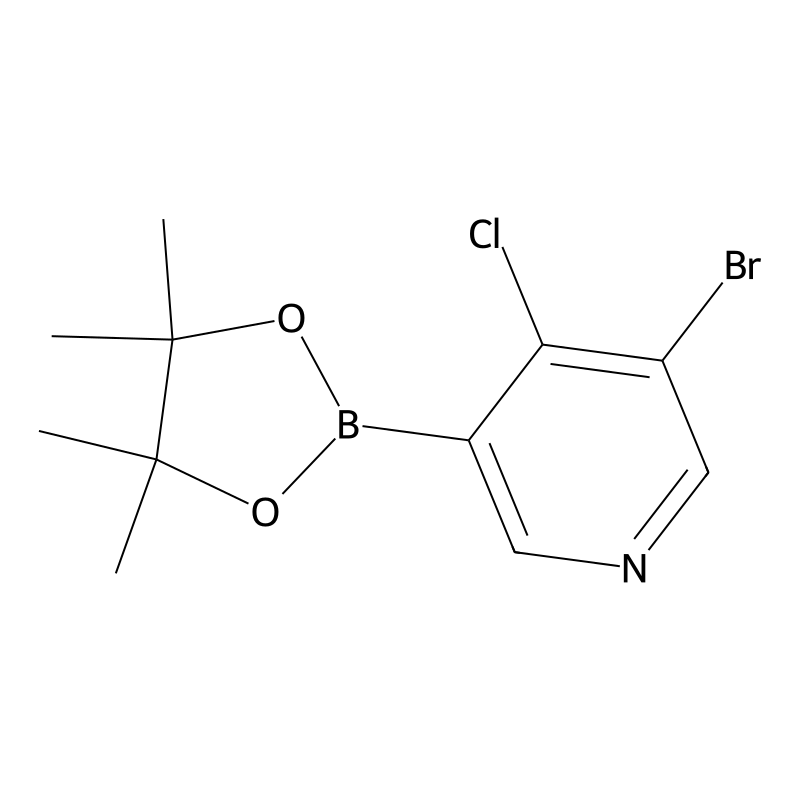

5-Bromo-4-chloropyridine-3-boronic acid pinacol ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-4-chloropyridine-3-boronic acid pinacol ester is a versatile organoboron compound with the molecular formula and a CAS number of 2121514-13-2. This compound is characterized by a pyridine ring substituted with bromine at the 5-position, chlorine at the 4-position, and a pinacol ester group at the 3-position. Its structure allows it to participate in various

Intermediate in Organic Synthesis

The presence of the pinacol ester group suggests this molecule might be a useful intermediate for further organic synthesis. Pinacol esters are known protecting groups for boronic acids, which are valuable reagents in Suzuki-Miyaura couplings []. These couplings are a powerful tool for carbon-carbon bond formation, allowing researchers to create complex organic molecules.

Derivatization of Pyridine Scaffolds

The presence of bromine and chlorine substituents on the pyridine ring makes this molecule a potentially valuable building block for the synthesis of new pyridine derivatives. Pyridine is a common heterocyclic ring found in many biologically active molecules and functional materials []. Researchers might utilize 5-Bromo-4-chloropyridine-3-boronic acid pinacol ester to introduce a functional group (via the boronic acid) at a specific position on the pyridine ring.

The primary chemical reaction involving 5-Bromo-4-chloropyridine-3-boronic acid pinacol ester is the Suzuki-Miyaura coupling, which utilizes palladium catalysts to couple this boronic ester with organic halides or pseudohalides. The general reaction can be represented as follows:

where represents an organic group and is a halogen atom. This reaction is crucial for synthesizing complex organic molecules and pharmaceuticals.

While 5-Bromo-4-chloropyridine-3-boronic acid pinacol ester is primarily used in synthetic chemistry, its biological activity stems from its potential as a building block for bioactive compounds. The presence of halogen substituents can influence biological properties by modifying the electronic characteristics of the pyridine ring, potentially affecting its interaction with biological targets.

The synthesis of 5-Bromo-4-chloropyridine-3-boronic acid pinacol ester typically involves several steps:

- Starting Materials: The synthesis begins with 5-bromo-4-chloropyridine.

- Reagents: A boronic acid derivative is reacted with the pyridine compound in the presence of a base (such as sodium hydroxide) and a palladium catalyst.

- Reaction Conditions: The reaction is usually conducted under inert conditions to prevent oxidation, often at mild temperatures .

This method allows for high yields and purity, making it suitable for both laboratory and industrial applications.

5-Bromo-4-chloropyridine-3-boronic acid pinacol ester has diverse applications across several fields:

- Organic Synthesis: It serves as a key reagent in constructing complex organic molecules.

- Pharmaceuticals: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

- Material Science: Employed in producing advanced materials and polymers due to its functionalized structure .

Interaction studies of 5-Bromo-4-chloropyridine-3-boronic acid pinacol ester focus on its reactivity patterns in various chemical environments. The compound's stability and reactivity can be influenced by factors such as pH and the presence of other functional groups, which can affect its performance in coupling reactions .

Additionally, research continues into its potential interactions with biological systems, particularly regarding how modifications to its structure can enhance or alter its biological activity.

Several compounds share structural similarities with 5-Bromo-4-chloropyridine-3-boronic acid pinacol ester. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Chloro-2-pyridineboronic acid pinacol ester | Chlorine at position 5 | Lacks bromine; different reactivity profiles |

| 4-Bromo-3-pyridineboronic acid pinacol ester | Bromine at position 4 | Different substitution pattern may affect coupling efficiency |

| 6-Bromo-pyridine-3-boronic acid pinacol ester | Bromine at position 6 | Altered electronic properties due to different positioning |

These compounds highlight the uniqueness of 5-Bromo-4-chloropyridine-3-boronic acid pinacol ester, particularly in its specific halogen substitutions that influence both its chemical reactivity and potential applications in synthetic chemistry .